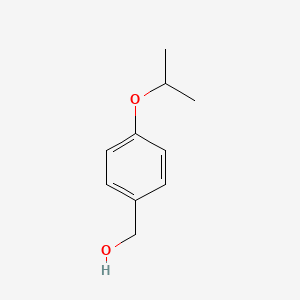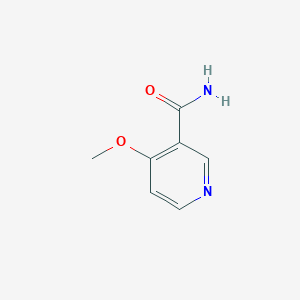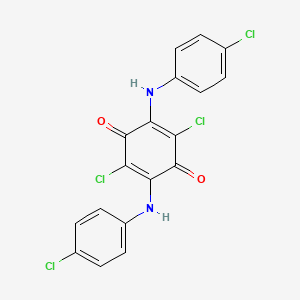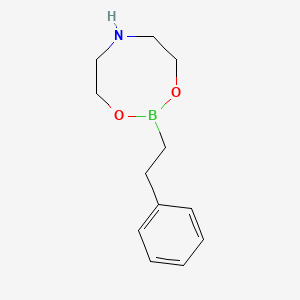
2-(2-Feniletil)-1,3,6,2-dioxazaborocano
Descripción general
Descripción
Phenethyl acetate is a related compound that is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-phenylethyl)chromones, has been studied . These compounds were isolated from the resinous heartwood of Aquilaria sinensis . The chemical structures of these new compounds were elucidated by 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .Chemical Reactions Analysis
A total of fifty-six chromones, including various types of 2-(2-phenylethyl)chromones, were characterized by HPLC/DAD/ESI/MS/MS in three agarwood samples . The characteristic fragmentation behavior of these chromones was described for the first time .Physical And Chemical Properties Analysis
Phenylethyl alcohol, a related compound, has a molecular formula of C8H10O and a molar mass of 122.1644 g/mol .Aplicaciones Científicas De Investigación
Química Medicinal
Las 2-feniletilaminas, incluyendo derivados como “2-(2-Feniletil)-1,3,6,2-dioxazaborocano”, juegan un papel significativo en la química medicinal. Están involucradas en el desarrollo de agentes terapéuticos que se dirigen a varios receptores y enzimas. Por ejemplo, sirven como ligandos para los adrenoceptores, que son cruciales para la función cardiovascular, y los receptores de dopamina, que son importantes para los procesos neurológicos .
Descubrimiento de Fármacos
La flexibilidad del andamiaje de 2-feniletilamina permite la creación de compuestos diversos con posibles propiedades farmacológicas. Los grupos de investigación han estado explorando nuevas 2-feniletilaminas bioactivas, lo que lleva al descubrimiento de nuevas moléculas que podrían servir como líderes en el desarrollo de fármacos .
Neuroquímica
Las catecolaminas endógenas como la dopamina y la norepinefrina, que se basan en la estructura de 2-feniletilamina, son centrales para las neuronas dopaminérgicas. Estas neuronas juegan un papel crítico en el movimiento voluntario, la respuesta al estrés y la regulación del estado de ánimo. Los derivados de las 2-feniletilaminas se utilizan para estudiar estas vías y desarrollar fármacos que puedan modular estos neurotransmisores .
Vías Sintéticas
El motivo de 2-feniletilamina está incrustado en marcos cíclicos complejos derivados de vías biosintéticas naturales. Estudiar estas vías puede llevar a la síntesis de productos naturales y al desarrollo de análogos sintéticos con una actividad biológica mejorada .
Objetivos Terapéuticos
Las 2-feniletilaminas y sus derivados se enumeran en objetivos terapéuticos clave, incluidas enzimas como la monoaminooxidasa (MAO) y la anhidrasa carbónica. Los inhibidores de estas enzimas tienen aplicaciones terapéuticas en el tratamiento de afecciones como la depresión y el glaucoma, respectivamente .
Estudios de Unión a Receptores
La revisión de las 2-feniletilaminas en la química medicinal destaca la importancia de comprender la afinidad de unión y la selectividad de estos compuestos a varios receptores. Este conocimiento es crucial para diseñar fármacos con los efectos terapéuticos deseados y efectos secundarios mínimos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that phenethylamine derivatives, which include 2-(2-phenylethyl)-1,3,6,2-dioxazaborocane, often interact with various receptors in the human body . For instance, phenethylamine itself is known to bind to the trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Phenethylamine, a related compound, regulates monoamine neurotransmission by binding to taar1 and inhibiting vmat2 in monoamine neurons . It’s plausible that 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane may have a similar interaction with its targets, leading to changes in neurotransmission.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to be involved in the shikimate and ehrlich pathways . These pathways are responsible for the biosynthesis of aromatic compounds, including 2-phenylethanol .
Pharmacokinetics
Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The half-life of phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . These properties could potentially provide insight into the ADME properties of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane.
Result of Action
Phenethylamine, a related compound, acts as a central nervous system stimulant in humans . It’s plausible that 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane. For instance, the production of 2-phenylethanol, a related compound, can be enhanced by certain elicitors such as ferrous sulfate and methyl jasmonate . Similarly, the action of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane could potentially be influenced by environmental factors.
Propiedades
IUPAC Name |
2-(2-phenylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNBCZSIYCXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639929 | |
| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4848-04-8 | |
| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



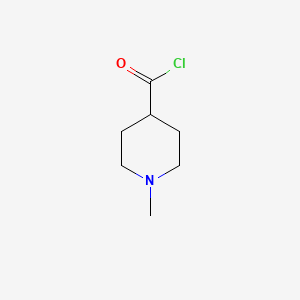
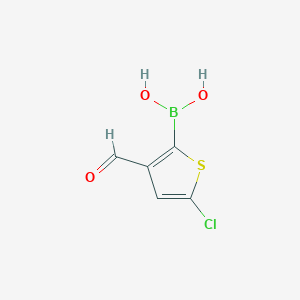
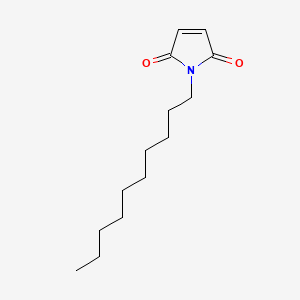
![Propane, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B1604579.png)

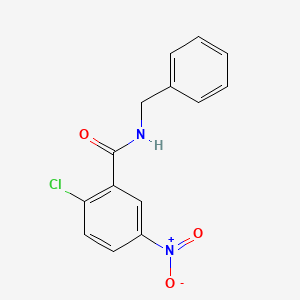
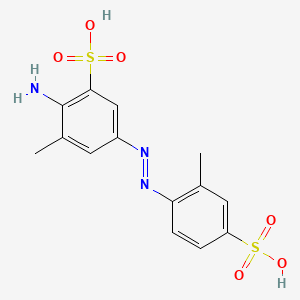
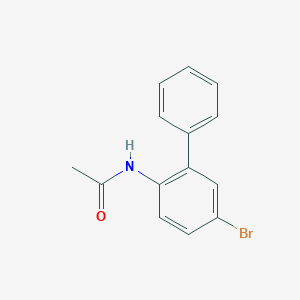
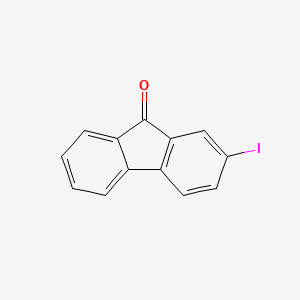

![(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1604592.png)
